

structure-activity relationship (SAR) studies of 1-Chloro-6-fluoroisoquinoline derivatives

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Compound of Interest

Compound Name: 1-Chloro-6-fluoroisoquinoline

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Comparative Analysis of 1-Chloro-6-fluoroisoquinoline Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of isoquinoline and quinoline derivatives, with a focus on halogenated compounds, as a proxy for understanding the potential of **1-Chloro-6-fluoroisoquinoline** derivatives. Due to a lack of specific published SAR studies on the **1-Chloro-6-fluoroisoquinoline** scaffold, this guide leverages data from structurally related compounds to provide insights into their potential as therapeutic agents, particularly in oncology and as kinase inhibitors.

Introduction to Isoquinoline Derivatives in Drug Discovery

Isoquinoline and its analogs are a prominent class of heterocyclic compounds that form the core structure of many natural products and synthetic molecules with a wide range of biological activities.^{[1][2]} These activities include antitumor, antimicrobial, and anti-inflammatory effects. The substitution pattern on the isoquinoline ring system plays a crucial role in determining the pharmacological profile of these compounds. Halogenation, in particular, is a key strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates.

Comparative Biological Activity of Halogenated Isoquinoline and Quinoline Derivatives

While specific data for a series of **1-Chloro-6-fluoroisoquinoline** derivatives is not available, studies on various chloro- and fluoro-substituted isoquinolines and quinolines have demonstrated significant biological activity, particularly as anticancer agents and kinase inhibitors.

Anticancer Activity

Numerous studies have highlighted the cytotoxic potential of halogenated isoquinolines and quinolines against various cancer cell lines. The introduction of chloro and fluoro substituents can significantly influence the anticancer potency. For instance, certain substituted isoquinolin-1-ones have been synthesized and evaluated for their in vitro anticancer activity, with some derivatives showing potent effects against multiple human cancer cell lines.^[3] Similarly, novel chloroquinoline derivatives incorporating a benzenesulfonamide moiety have demonstrated promising anticancer activity, with some compounds exhibiting better or comparable activity to the reference drug 2',7'-dichlorofluorescein (DCF).^{[4][5]} Molecular docking studies of these chloroquinoline derivatives suggest that their mechanism of action could involve the inhibition of the PI3K enzyme.^{[4][5]}

The following table summarizes the cytotoxic activity of representative halogenated quinoline and isoquinoline derivatives from various studies.

Compound Class	Specific Compound Example	Cancer Cell Line	IC50 (µM)	Reference
Chloro-quinazolin	Derivative 5a	MGC-803	Not specified, but highly active	[6]
Chloro-quinazolin	Derivative 5f	MGC-803	Not specified, but highly active	[6]
Chloroquinoline-benzenesulfonamide	Compound 17	HeLa	30.92 (µg/ml)	[5]
Chloroquinoline-benzenesulfonamide	Compound 17	MDA-MB231	26.54 (µg/ml)	[5]
Chloroquinoline-benzenesulfonamide	Compound 2	Lovo	28.82 (µg/ml)	[5]
6-Chloroisoquinolin e-5,8-dione	Derivative 6a (most active)	Various	0.082	[7]

Kinase Inhibitory Activity

The isoquinoline and quinoline scaffolds are well-established pharmacophores for the development of kinase inhibitors.[8][9] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Halogenation is a frequently employed strategy to enhance the potency and selectivity of kinase inhibitors. For example, a series of 4-anilino-6-fluoroquinazolines have been identified as potent inhibitors of EGFR and HER2 kinases.[8] Furthermore, imidazo[4,5-c]quinoline derivatives, such as Dactolisib, have shown potent inhibition of PI3K α .[8]

The table below presents the kinase inhibitory activity of selected halogenated quinoline and quinazoline derivatives.

Compound Class	Specific Compound Example	Target Kinase	IC50 (nM)	Reference
4-Anilino-6-fluoroquinazoline	Compound X	EGFR	15	[8]
4-Anilino-6-fluoroquinazoline	Compound Y	HER2	45	[8]
Imidazo[4,5-c]quinoline	Dactolisib	PI3K α	0.9	[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research and comparative analysis of **1-Chloro-6-fluoroisoquinoline** derivatives and related compounds.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

- Human cancer cell lines (e.g., MCF-7, A549, HCT116)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- Test compounds dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

- 96-well microplates
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.
- Remove the old medium from the wells and add 100 μ L of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
- Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: After the incubation period, add 20 μ L of MTT solution to each well and incubate for another 4 hours.
- Formazan Solubilization: Remove the medium containing MTT and add 150 μ L of the solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

- Purified recombinant kinase
- Kinase-specific substrate
- ATP
- Kinase assay buffer
- Test compounds dissolved in DMSO
- Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
- 384-well plates
- Plate reader

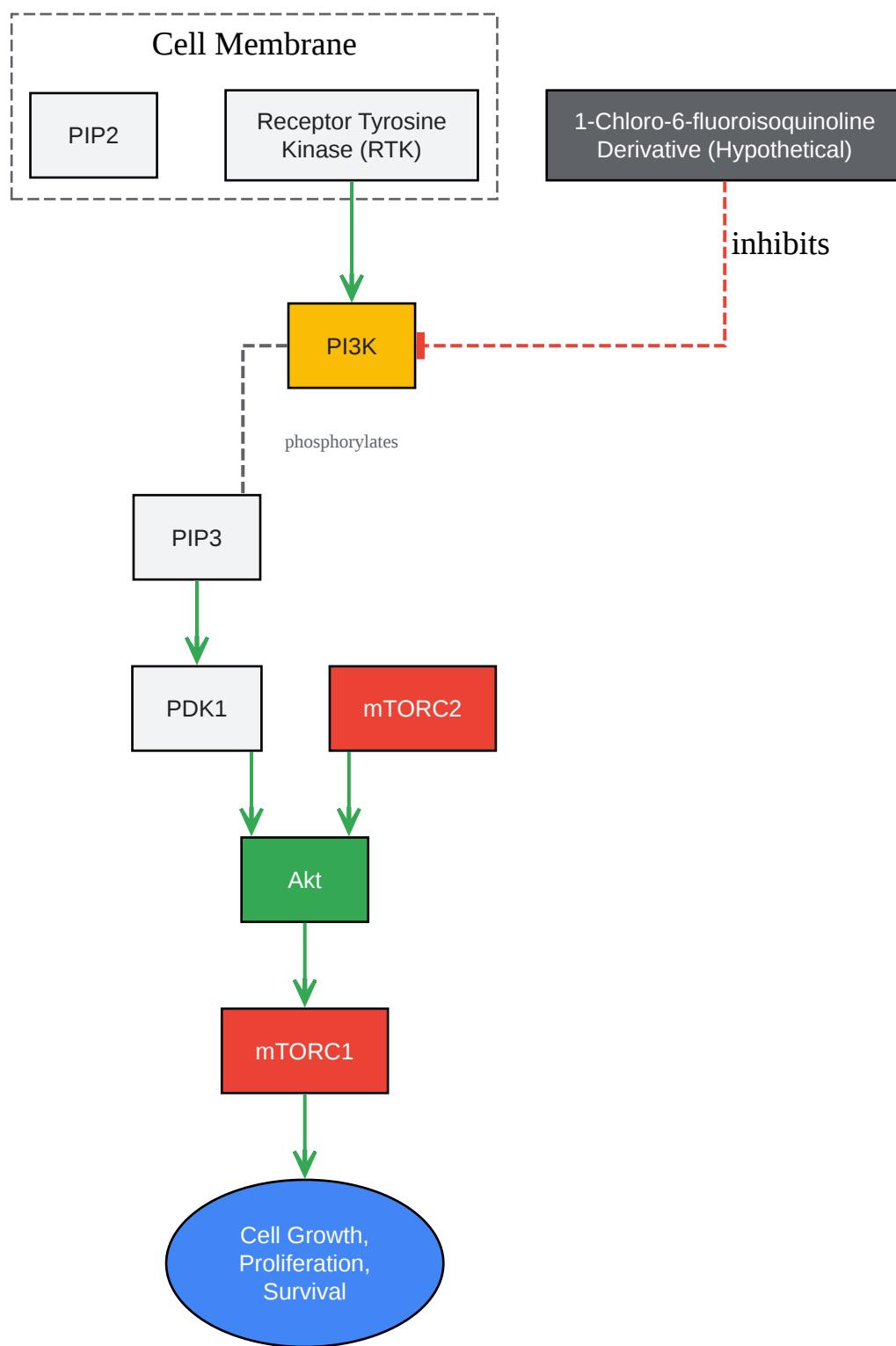
Procedure:

- Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
- Reaction Setup: In a 384-well plate, add the test compound, the specific kinase, and its substrate.
- Reaction Initiation: Initiate the kinase reaction by adding ATP.
- Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes).
- Signal Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure kinase activity (e.g., by quantifying ADP production or substrate phosphorylation).
- Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. Many isoquinoline and quinoline derivatives have been investigated as inhibitors of this pathway.

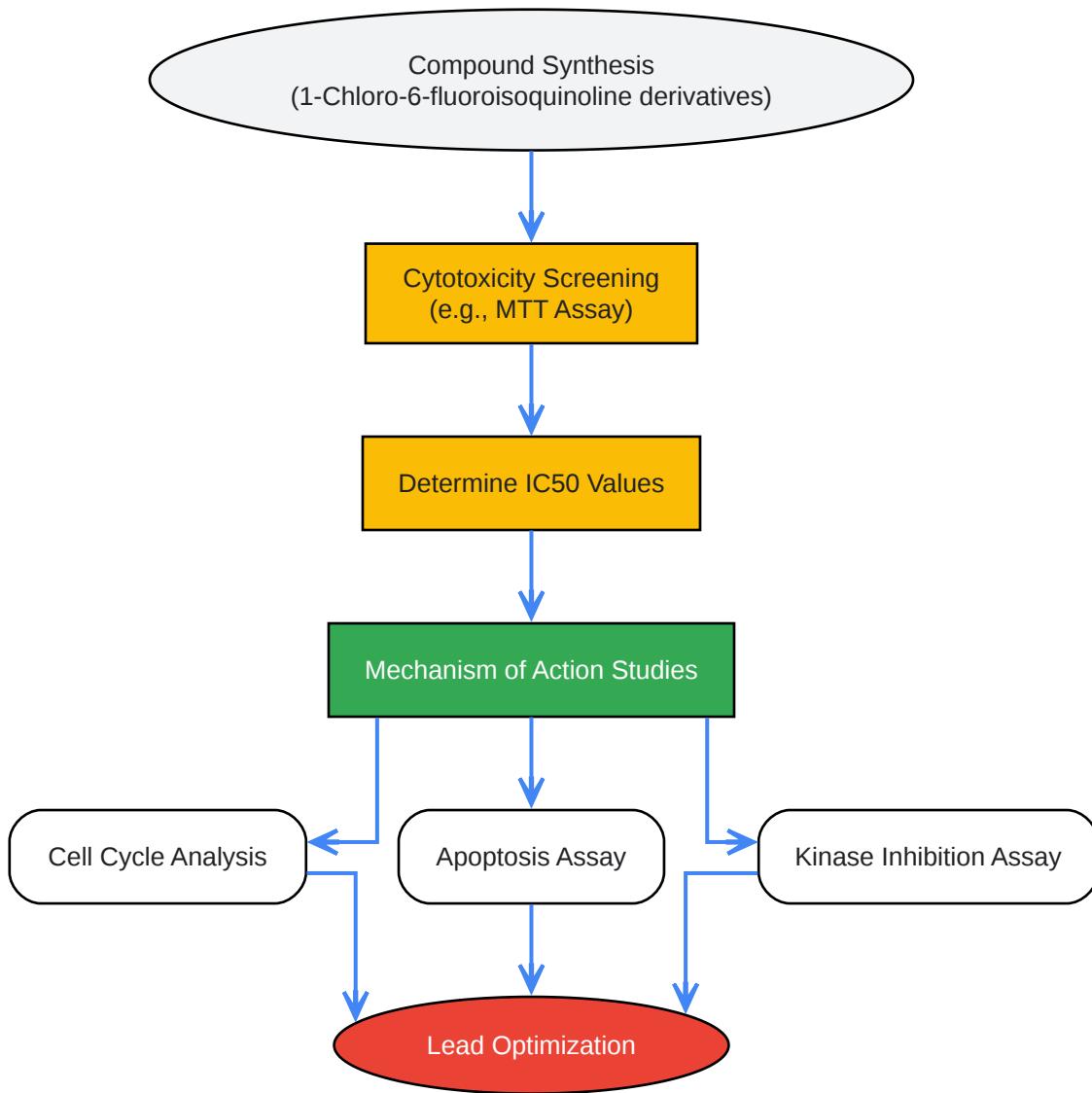


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Caption: PI3K/Akt/mTOR signaling pathway with a hypothetical inhibitory action.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the initial screening and evaluation of novel compounds for anticancer activity.



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Caption: A typical workflow for evaluating the anticancer potential of novel compounds.

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